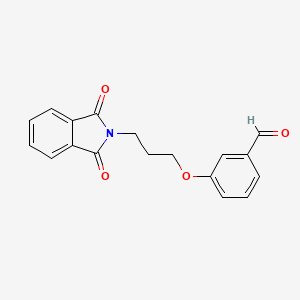

3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

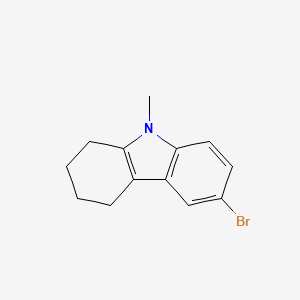

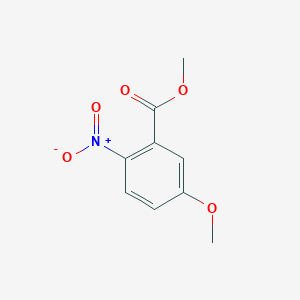

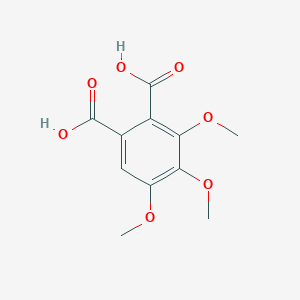

The synthesis of this compound involves a mixture of phthalimide, hydroxybenzaldehyde derivative, and K2CO3 in DMF, which is heated at 80 °C for 8 hours . The brominated product is then oxidized to benzaldehyde using H2O2 in ethanol as an oxidant .Molecular Structure Analysis

The molecular structure of this compound is based on the isoindolin-1,3-dione motif . This motif is essential for its interaction with active site magnesium .Chemical Reactions Analysis

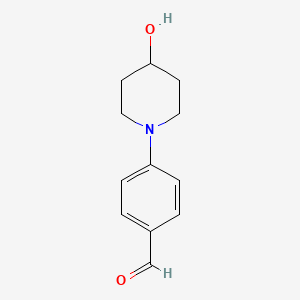

This compound has been evaluated for its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor . In vitro results revealed IC50 values ranging from 0.11±0.05 to 0.86±0.02 µM against AChE and 5.7±0.2 to 30.2±2.8 µM against BChE .Physical And Chemical Properties Analysis

The physical form of this compound is solid . It is stored in an inert atmosphere, under -20C .Applications De Recherche Scientifique

Enzyme-Catalyzed Reactions and Asymmetric Synthesis

One area of application involves enzyme-catalyzed reactions for asymmetric synthesis. For instance, Kühl et al. (2007) developed a process for enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde lyase, which catalyzes the formation and cleavage of (R)-benzoin derivatives with high enantioselectivity. This study highlights the enzyme's role in synthesizing complex organic molecules with potential applications in pharmaceuticals and fine chemicals (Kühl et al., 2007).

Heterogeneously Catalyzed Condensations

Another significant application is found in heterogeneously catalyzed condensations. Deutsch et al. (2007) explored the acid-catalyzed condensation of glycerol with benzaldehyde, leading to the synthesis of cyclic acetals. This research points towards the development of new platform chemicals derived from renewable materials, showcasing the chemical's potential in green chemistry applications (Deutsch et al., 2007).

Synthesis and Biological Activity

In the realm of pharmaceuticals, Patel and Dhameliya (2010) conducted a study on the synthesis and biological activity of derivatives involving 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde. They investigated its condensation reactions leading to potential antimicrobial compounds, underscoring its utility in developing new therapeutic agents (Patel & Dhameliya, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

3-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-12-13-5-3-6-14(11-13)23-10-4-9-19-17(21)15-7-1-2-8-16(15)18(19)22/h1-3,5-8,11-12H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYQBVBOGZASFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510463 | |

| Record name | 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde | |

CAS RN |

69383-92-2 | |

| Record name | 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)